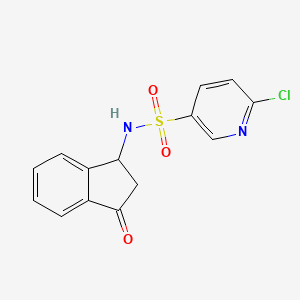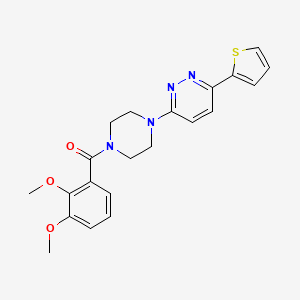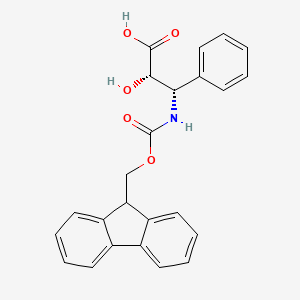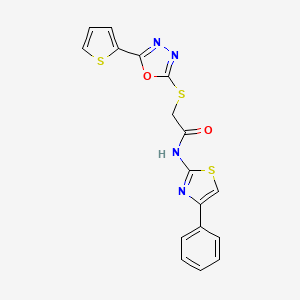![molecular formula C20H17N3O B2962112 3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 861211-96-3](/img/structure/B2962112.png)
3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, also known as MBP, is a synthetic compound that has been extensively researched for its potential use in the field of medicinal chemistry. The compound is a derivative of benzimidazole and pyridinone, two classes of compounds that have been widely studied for their therapeutic properties. MBP has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Catalysis
- Transition-metal-free C–N and C–C formation processes have been developed, showcasing efficient cascade reactions of ynones with 2-methylbenzimidazoles. This methodology leads to the synthesis of benzo[4,5]imidazo[1,2-a]pyridines and 2-pyridones, demonstrating the compound's utility in constructing complex heterocyclic structures which are of high interest due to their biological activities (Teng et al., 2018).
- Novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes have been synthesized, displaying significant catalytic activity in carbon–carbon bond-forming reactions. These findings highlight the potential of such compounds in facilitating complex organic syntheses and enhancing catalytic efficiencies (Akkoç et al., 2016).
Molecular Interaction Studies
- The development of low-spin and spin-crossover iron(II) complexes with pyridyl-benzimidazole ligands demonstrates the tunability of electronic properties through ligand design. These studies are crucial for understanding the role of such complexes in magnetic and electrochemical applications, potentially leading to advances in molecular electronics and sensing technologies (Brachňaková et al., 2020).
Anticancer Activity
- Research into the anticancer properties of ruthenium(II) arene complexes with benzimidazole ligands has identified structure-activity relationships, offering insights into the mechanisms through which these compounds exhibit their cytotoxic effects. Such studies are vital for the development of new chemotherapy agents (Martínez-Alonso et al., 2014).
- Benzimidazole-based Zn(II) complexes have been evaluated for their potential anticancer activity, showing promising results against human carcinoma cells. This research opens avenues for the use of metal-organic complexes as therapeutic agents, highlighting the significance of coordination chemistry in medicinal research (Zhao et al., 2015).
Propiedades
IUPAC Name |
3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-6-4-7-15(12-14)13-23-18-10-3-2-9-17(18)22-19(23)16-8-5-11-21-20(16)24/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGRVPISUMNWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332130 |
Source


|
| Record name | 3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |
CAS RN |
861211-96-3 |
Source


|
| Record name | 3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one hydrochloride](/img/structure/B2962032.png)


![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-bromo-2H-chromen-2-one](/img/structure/B2962035.png)



![4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2962042.png)
amino}-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]urea](/img/structure/B2962046.png)

![2,4-dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide](/img/structure/B2962049.png)
![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2962050.png)
